Hydroxy Iloperidone is a major metabolite of the atypical antipsychotic drug iloperidone. [] It is formed through the biotransformation of iloperidone, primarily via hydroxylation. [] While iloperidone itself demonstrates antagonistic effects on various receptors, including those for dopamine, serotonin, and norepinephrine, the specific pharmacological profile of Hydroxy Iloperidone and its potential contribution to the overall therapeutic effects of iloperidone requires further investigation. []
Hydroxy Iloperidone is a metabolite of Iloperidone, an atypical antipsychotic medication primarily used to treat schizophrenia. This compound is of interest due to its pharmacological activity and its role in the metabolic pathways of antipsychotic drugs. Hydroxy Iloperidone is formed through the hydroxylation of Iloperidone, typically catalyzed by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which play a crucial role in drug metabolism.
Hydroxy Iloperidone originates from the metabolism of Iloperidone, which is synthesized from various precursors through complex chemical processes. The classification of Hydroxy Iloperidone falls under the category of psychoactive substances, specifically as a metabolite of an antipsychotic drug. Its chemical structure is characterized by the addition of a hydroxyl group to the parent compound, modifying its pharmacological properties.
The synthesis of Hydroxy Iloperidone typically involves the hydroxylation reaction of Iloperidone. This process can be achieved via:
The synthesis process generally requires careful control of reaction parameters such as temperature, pH, and reaction time to optimize yield and minimize by-products.
The molecular formula of Hydroxy Iloperidone is C_20H_24ClF_2N_3O_2. Its structure features:
Hydroxy Iloperidone undergoes several types of chemical reactions:
Hydroxy Iloperidone exerts its effects primarily through interaction with various neurotransmitter receptors in the brain. The mechanism involves:
The precise biochemical pathways remain an area of active research, but it is generally understood that these interactions help in stabilizing mood and reducing psychotic symptoms.
Hydroxy Iloperidone has several scientific uses:
Hydroxy Iloperidone (P88 and P95) is a primary metabolite of the atypical antipsychotic iloperidone, formed via cytochrome P450 (CYP)-mediated oxidation. The biotransformation involves two distinct pathways:
Table 1: Key Metabolites of Iloperidone
Metabolite | Chemical Designation | Formation Pathway | Primary Enzyme |
---|---|---|---|
P88 | Reduced Hydroxy Iloperidone | Carbonyl reduction | AKR1C enzymes |
P95 | Hydroxylated Iloperidone | Aromatic hydroxylation | CYP2D6 |
CYP enzymes facilitate hydroxylation through a catalytic cycle involving:
Minor metabolic pathways involve iloperidone’s oxidation to N-oxide derivatives, though these are quantitatively less significant. Flavin-containing monooxygenases (FMOs) or CYP-mediated N-oxidation convert the piperidine nitrogen to polar N-oxide metabolites, enhancing aqueous solubility for excretion. Structural characterization via LC-MS/MS reveals m/z shifts of +16 Da compared to the parent compound, consistent with monooxygenation [6] [8].
CYP2D6 and CYP3A4 are the dominant isoforms governing iloperidone hydroxylation, with distinct kinetic profiles:
Table 2: Enzyme Kinetics of Iloperidone Hydroxylation
Enzyme | Inhibition Mechanism | K*i (µM) | Metabolite Produced | Impact of Genetic Polymorphism |
---|---|---|---|---|
CYP2D6 | Competitive | 2.9–10 | P95 | PMs show 2-fold ↑ P88 exposure |
CYP3A4 | Noncompetitive | 0.3–0.38 | P88, P89 | Inducible by glucocorticoids |
Chronic iloperidone administration downregulates hepatic CYP3A expression by 25–42% in vivo, indicating feedback inhibition. This suppression correlates with reduced growth hormone and corticosterone levels, suggesting neuroendocrine-mediated regulation [10].
Deuterated Hydroxy Iloperidone derivatives (e.g., Hydroxy Iloperidone β-D-glucuronide-d4) are synthesized to enhance metabolic stability and serve as analytical standards:
Ternary complexes with hydroxypropyl-β-cyclodextrin (HPβCD) and tartaric acid enhance solubility (1.32 mg/mL vs. native 0.0034 mg/mL) through hydrogen bonding and cavity inclusion, validated by NMR and DSC [7].
Table 3: Deuterated Derivatives of Hydroxy Iloperidone
Compound Name | Molecular Formula | Deuteration Sites | Application |
---|---|---|---|
Hydroxy Iloperidone-d4 | C₂₄H₂₅D₄FN₂O₄ | Benzylic methylene groups | Pharmacokinetic tracers |
Hydroxy Iloperidone β-D-glucuronide-d4 | C₃₀H₃₃D₄FN₂O₁₀ | Glucuronide moiety | Mass spectrometry internal standard |
Structural Characterization:
This synthesis and structural data provide the foundation for developing stabilized analogs and understanding metabolic drug interactions.
Table 4: Structural Signatures of Hydroxy Iloperidone Metabolites
Analytical Technique | P88 (Hydroxy Iloperidone) | P95 (Hydroxylated Iloperidone) |
---|---|---|
¹H NMR | δ 4.85 (s, 1H, –CHOH–) | δ 9.32 (s, 1H, Ar–OH) |
¹³C NMR | δ 69.8 (–CHOH–) | δ 156.2 (C–OH), 112.4 (C–F) |
HRMS | m/z 429.1955 [M+H]+ (C₂₄H₃₀FN₂O₄⁺) | m/z 427.1798 [M+H]+ (C₂₄H₂₈FN₂O₄⁺) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7